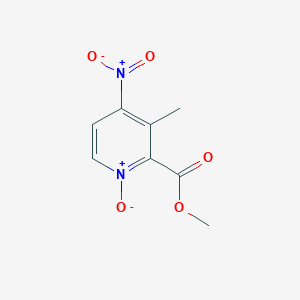
4-Ethoxy-2-fluorobenzotrifluoride
Vue d'ensemble
Description
4-Ethoxy-2-fluorobenzotrifluoride is an organic compound with the molecular formula C9H8F4O It is characterized by the presence of an ethoxy group (-OCH2CH3) and a fluorine atom on a benzene ring that also contains a trifluoromethyl group (-CF3)
Mécanisme D'action
Target of Action
This compound is often used in the synthesis of various pharmaceuticals and could potentially interact with a wide range of biological targets depending on the final product .
Mode of Action
The mode of action of 4-Ethoxy-2-fluorobenzotrifluoride is largely dependent on the context of its use. As a chemical intermediate, it can undergo various reactions such as nucleophilic substitution or oxidation at the benzylic position . The resulting changes in the compound can then interact with its targets in different ways.
Biochemical Pathways
It’s worth noting that the compound can participate in suzuki–miyaura coupling, a widely-used reaction in organic chemistry for forming carbon-carbon bonds . The downstream effects of this reaction would depend on the specific context and the other reactants involved.
Pharmacokinetics
Its absorption and distribution within the body would depend on factors such as its lipophilicity and the presence of transport proteins .
Result of Action
As a chemical intermediate, its effects would largely depend on the final compounds it is used to synthesize .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH could potentially affect the rate and outcome of the chemical reactions it participates in . Furthermore, the compound’s stability could be affected by exposure to light or air .
Analyse Biochimique
Biochemical Properties
4-Ethoxy-2-fluorobenzotrifluoride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as cytochrome P450 . The interactions between this compound and these biomolecules are typically characterized by binding affinities and specific reaction mechanisms, which can alter the biochemical pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In various cell types, this compound can influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound may modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cellular responses. Additionally, it can affect the expression of specific genes involved in metabolic processes, thereby altering the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. This compound is relatively stable under standard storage conditions, but its stability can be influenced by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound are dose-dependent. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity . Studies have shown that there are threshold effects, where a certain concentration of this compound is required to elicit a significant biological response. At high doses, this compound can cause adverse effects such as organ toxicity, changes in blood chemistry, and behavioral alterations.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of metabolites, which may have different biochemical properties compared to the parent compound. The metabolic pathways of this compound can influence the levels of metabolites and the overall metabolic flux within the cell, affecting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transport proteins. Once inside the cell, this compound can be distributed to various cellular compartments, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function . This compound can be localized to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can interact with target biomolecules. The localization of this compound can be influenced by targeting signals or post-translational modifications, which direct it to specific cellular compartments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-fluorobenzotrifluoride typically involves the following steps:
Halogenation: The starting material, benzene, undergoes halogenation to introduce a fluorine atom, resulting in fluorobenzene.
Electrophilic Aromatic Substitution: The fluorobenzene is then subjected to electrophilic aromatic substitution to introduce the trifluoromethyl group, forming 2-fluorobenzotrifluoride.
Nucleophilic Substitution: Finally, the ethoxy group is introduced through nucleophilic substitution, yielding this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethoxy-2-fluorobenzotrifluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of hydroxyl groups or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Electrophilic substitution may involve reagents like aluminum chloride (AlCl3) and nitric acid (HNO3), while nucleophilic substitution may use sodium ethoxide (NaOEt) in ethanol.
Major Products Formed:
Oxidation Products: 4-Ethoxy-2-fluorobenzoic acid, 4-Ethoxy-2-fluorobenzaldehyde.
Reduction Products: 4-Ethoxy-2-fluorophenol, 4-Ethoxy-2-fluorobenzene.
Substitution Products: 4-Ethoxy-2-fluorobenzonitrile, 4-Ethoxy-2-fluorobenzene sulfonic acid.
Applications De Recherche Scientifique
4-Ethoxy-2-fluorobenzotrifluoride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used as a fluorescent probe in biological imaging and studies.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
4-Ethoxy-2-fluorobenzotrifluoride is similar to other fluorinated aromatic compounds, such as 2-Ethoxy-4-fluorobenzotrifluoride and 4-Ethoxy-2-fluorotoluene. its unique combination of functional groups gives it distinct chemical properties and potential applications. For instance, the presence of the trifluoromethyl group enhances its stability and reactivity compared to compounds without this group.
Propriétés
IUPAC Name |
4-ethoxy-2-fluoro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c1-2-14-6-3-4-7(8(10)5-6)9(11,12)13/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQPDWNLROTSAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(5-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B1426568.png)










![9-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B1426585.png)

![N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine](/img/structure/B1426590.png)
